molecular formula C21H23N5O2 B5981654 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE

6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE

Cat. No.: B5981654
M. Wt: 377.4 g/mol
InChI Key: FPODTPRKDXGDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a pyrimidine core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Furan-2-Carbonyl Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl piperazine intermediate.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized through a series of reactions involving methylation and amination.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the pyrimidine core under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(PYRAZINE-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE
  • 6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE

Uniqueness

Compared to similar compounds, 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE exhibits unique properties due to the presence of the furan ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

furan-2-yl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15-5-7-17(8-6-15)24-19-14-20(23-16(2)22-19)25-9-11-26(12-10-25)21(27)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPODTPRKDXGDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.